molecular formula C13H17NO5 B1391211 {4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid CAS No. 188751-52-2

{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid

Cat. No.: B1391211
CAS No.: 188751-52-2
M. Wt: 267.28 g/mol
InChI Key: XCVRNGMGBYUWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Biological Activity

{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid is a compound characterized by its unique chemical structure, which includes a phenoxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C13H17NO5, with a molecular weight of approximately 251.28 g/mol. The presence of the Boc group enhances the stability and reactivity of the compound, making it suitable for various chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Protection of the amino group : The Boc group is introduced to protect the amino functionality during subsequent reactions.
  • Formation of the phenoxyacetic acid backbone : This step involves coupling reactions that integrate the phenoxy group with the acetic acid moiety.
  • Deprotection : The Boc group can be removed under acidic conditions to yield the active form of the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. For instance, variations in substituents on the phenyl ring or changes in the Boc group can significantly alter biological interactions and potency.

Compound NameKey FeaturesBiological Activity
Methyl 2-amino-phenoxyacetateLacks Boc protectionPotentially more reactive, may show higher antimicrobial activity
N-Boc-phenylalanineAmino acid structureWidely used in peptide synthesis; known for good bioactivity
Methyl 4-amino-phenyl acetateUnprotected amino groupIncreased reactivity; potential for diverse interactions

Case Studies and Research Findings

Recent studies have explored compounds structurally related to this compound, focusing on their biological interactions:

  • Inhibition Studies : Research has indicated that structurally similar compounds can inhibit bacterial collagenases effectively, demonstrating broad-spectrum antibacterial activity . For example, inhibitors tested against Clostridium histolyticum showed varying degrees of potency based on structural modifications.
    CompoundInhibition Constant (K) μM
    Compound A11.6 ± 0.4
    Compound B31 ± 1
  • Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound may interact favorably with specific enzyme targets, indicating potential therapeutic applications.
  • Comparative Analysis : A comparative analysis with other phenoxy-containing compounds revealed that modifications to the phenyl ring can enhance or diminish biological activity, underscoring the importance of careful structural design in drug development.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRNGMGBYUWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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